molecular formula C20H21N5O7 B15129134 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Katalognummer: B15129134
Molekulargewicht: 443.4 g/mol
InChI-Schlüssel: YVRHJHKPTURIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid” is a pyrrolo[2,3-d]pyrimidine derivative featuring a pentanedioic acid (glutamic acid) backbone. Its core structure includes a bicyclic pyrrolopyrimidine ring system with amino and dioxo functional groups at positions 2, 4, and 6, respectively. The ethylbenzoyl linker bridges the pyrrolopyrimidine moiety to the glutamic acid residue, a structural motif critical for biological interactions, particularly in folate metabolism pathways . This compound is structurally analogous to pemetrexed impurities, such as the keto impurity (ACI 160814), which shares the dioxo-pyrrolopyrimidine core but differs in the oxidation state of the pyrrole ring .

Eigenschaften

Molekularformel

C20H21N5O7

Molekulargewicht

443.4 g/mol

IUPAC-Name

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30)

InChI-Schlüssel

YVRHJHKPTURIID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) and are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of key enzymes involved in nucleotide synthesis. It binds to and inhibits thymidylate synthase (TS), an enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and properties:

Compound Name / ID Core Structure Modifications Linker / Substituent Differences Key Properties / Applications Source
Target Compound 2-Amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl Ethylbenzoyl-pentanedioic acid Potential antifolate activity (inferred)
Pemetrexed Keto Impurity (ACI 160814) 2-Amino-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl Ethylbenzoyl-pentanedioic acid Pharmaceutical impurity; reduced solubility
(S)-2-(5-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-5-yl)ethyl)thiophene-2-carboxamido)pentanedioic Acid (7) 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl Thiophene-ethyl linker Antitumor agent; IC₅₀ values for GARFTase
(S)-2-(5-(3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-5-yl)propyl)thiophene-2-carboxamido)pentanedioic Acid (8) 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl Thiophene-propyl linker Improved cellular uptake vs. compound 7
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl Ethylbenzoyl (no pentanedioic acid) Intermediate for pemetrexed synthesis

Key Findings:

Thiophene vs. Benzene Linkers: Thiophene-containing analogs (e.g., compound 7) exhibit altered electronic properties and steric profiles, affecting target affinity. For example, compound 7 demonstrated IC₅₀ values of 12 nM against glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for pemetrexed impurities, involving alkaline hydrolysis of ester precursors (e.g., methyl 4-[2-(2-amino-4-oxo-pyrrolopyrimidin-5-yl)ethyl]benzoate) followed by acidification . Similar protocols are documented for compound 7, where NaOH-mediated hydrolysis of diethyl esters yielded pentanedioic acid derivatives in 70–90% yields .

Physicochemical Properties :

  • The pentanedioic acid moiety enhances water solubility, critical for bioavailability. However, the dioxo group in the target compound may introduce crystallinity challenges, as seen in pemetrexed keto impurity’s lower solubility .
  • Alkyl Chain Length : Propyl linkers (compound 8) improve cellular uptake over ethyl variants (compound 7), suggesting that longer chains may enhance membrane permeability .

Q & A

Q. What are the optimal synthetic pathways for 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid?

The synthesis typically involves multi-step reactions, including coupling of pyrrolo[2,3-d]pyrimidine derivatives with benzoyl intermediates followed by conjugation to glutamic acid analogs. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for benzoylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Reverse-phase HPLC or column chromatography ensures purity (>98%) .
    Reference Table :
StepReaction TypeReagents/ConditionsMonitoring Method
1BenzoylationEDC/HOBt, DMFTLC (Rf tracking)
2Acid couplingGlutamic acid, NaOHHPLC (purity ≥98%)

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms stereochemistry .
  • HPLC-MS : Quantifies purity and identifies impurities (e.g., pemetrexed-related keto impurities) .
  • FT-IR : Validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction mechanisms?

  • Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize yields .
  • Kinetic analysis : Microkinetic modeling identifies rate-limiting steps (e.g., benzoylation) .
    Methodological Example :
    A 2024 study integrated DFT with experimental data to reduce synthesis time by 40% through solvent optimization .

Q. How should researchers address contradictions in catalytic efficiency across studies?

  • Statistical DOE : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
  • Sensitivity analysis : Quantify parameter impacts (e.g., Arrhenius plots for temperature dependence) .
  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to resolve discrepancies .

Q. What advanced techniques are used to analyze impurities and degradation products?

  • LC-HRMS : Identifies trace impurities (e.g., pemetrexed keto impurity at m/z 443.41) .
  • Forced degradation studies : Expose the compound to heat/light to simulate stability issues .
  • Isotopic labeling : Tracks degradation pathways (e.g., 13C-labeled glutamic acid) .

Q. How can reaction fundamentals inform reactor design for scaling synthesis?

  • Mass transfer analysis : Evaluate mixing efficiency in batch vs. flow reactors .
  • Thermodynamic profiling : Determine exothermicity to prevent thermal runaway .
  • Scale-down models : Use microreactors to mimic large-scale conditions .

Q. What methodologies resolve challenges in crystallinity and polymorphism?

  • PXRD : Differentiates polymorphs (e.g., hydrate vs. anhydrous forms) .
  • Solvent screening : High-throughput crystallization trials identify stable forms .
  • DSC/TGA : Analyzes thermal stability (e.g., dehydration events at 100–120°C) .

Q. How are statistical methods applied to optimize reaction conditions?

  • Response Surface Methodology (RSM) : Models interactions between pH, temperature, and catalyst .
  • Taguchi arrays : Prioritizes critical factors (e.g., solvent polarity > reaction time) .
    Example : A 2007 study reduced reaction steps by 30% using RSM for a related pyrrolo-pyrimidine derivative .

Data Contradiction and Validation

Q. How to validate conflicting data on bioavailability and solubility?

  • In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles with pharmacokinetic data .
  • pH-solubility studies : Measure solubility across physiological pH (1.2–7.4) .
  • Co-solvency assays : Test excipients (e.g., PEG 400) to enhance solubility .

Q. What strategies reconcile discrepancies in enzyme inhibition assays?

  • Standardized protocols : Adopt uniform assay conditions (e.g., fixed ATP concentrations) .
  • Negative controls : Include known inhibitors (e.g., methotrexate) to calibrate activity .
  • Dose-response curves : Calculate IC50 values across multiple replicates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.